5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c19-14-4-2-1-3-13(14)17-7-8-22(9-10-24-17)18(23)12-5-6-15-16(11-12)21-25-20-15/h1-6,11,17H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGCJFKVJVASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The benzothiadiazole moiety is then introduced via a coupling reaction, often using reagents such as phosphorus pentasulfide (P4S10) for sulfurization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazole and thiazepane rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole exhibits significant anticancer properties. In vitro studies have shown that it inhibits cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment. The compound demonstrated selective cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranged from 45 to 97 nM.
- HCT-116 (colon cancer) : IC50 values ranged from 6 to 99 nM.
- HepG-2 (liver cancer) : Moderate activity with IC50 values between 48 and 90 nM .
Anti-inflammatory Effects
The compound's thiazepane derivative structure suggests potential anti-inflammatory properties. Thiazepanes are known for their ability to modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .
Plant Protection
Additionally, derivatives of benzothiadiazole have been explored for their role in inducing systemic acquired resistance in plants. For instance, benzothiadiazole derivatives have been shown to enhance disease resistance in crops like wheat against pathogens such as powdery mildew. This application highlights the compound's potential beyond human health into agricultural sciences .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of this compound showed promising results against multiple cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis in cancer cells, providing insights into its mechanism of action.
Case Study 2: Agricultural Applications
Another study focused on the application of benzothiadiazole derivatives in agriculture showed that these compounds could significantly enhance the resistance of crops to fungal infections. The results demonstrated an increase in specific defense-related gene expression upon treatment with these compounds .
Mechanism of Action
The mechanism of action of 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The thiazepane ring can modulate enzyme activity or receptor binding, while the benzothiadiazole moiety may participate in electron transfer processes. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiadiazole Derivatives
Structural Analogues
Key structural analogues include:
- DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile): Substituted with electron-donating di-p-tolylamino groups, enhancing hole-transport properties.
- DTCTB (7-(5-(di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile): Incorporates a thiophene bridge for extended π-conjugation.
- PCPDTBT (Poly-[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta-[2,1-b;3,4-b′]dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)]): A polymer with alternating donor-acceptor units, widely used in organic solar cells .
Key Differences in Functional Groups and Properties
The target compound’s 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, reducing aggregation compared to DTCPB’s planar tolyl groups.
Research Findings and Limitations
- Synthesis Challenges : The thiazepane ring’s synthesis requires multi-step reactions, lowering yield (~45%) compared to DTCPB’s straightforward Suzuki coupling (~75%) .
- Device Integration : In preliminary organic field-effect transistor (OFET) tests, the target compound achieved an on/off ratio of 10³, outperforming DTCTB (10²) but underperforming relative to PCPDTBT-based polymers (10⁵) .
Biological Activity
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C20H23ClN2O3S2
- Molecular Weight : 439.0 g/mol
- IUPAC Name : 4-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-N,N-dimethylbenzenesulfonamide
The compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound's efficacy has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity.
Cytotoxicity Assays
The cytotoxic effects of the compound were assessed using several human cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (nM) | Comparison to Sorafenib (IC50) |
|---|---|---|
| MCF-7 | 45 - 97 | 144 |
| HCT-116 | 6 - 99 | 176 |
| HepG-2 | 48 - 90 | 19 |
These results indicate that the compound exhibits superior cytotoxicity compared to sorafenib in MCF-7 and HCT-116 cell lines, suggesting its potential as an anticancer agent.
Case Studies
- In Vivo Studies : In a study involving tumor-bearing mice, administration of the compound resulted in significant tumor regression. The study indicated that the compound not only inhibited tumor growth but also reduced metastasis by affecting the expression of key proteins involved in angiogenesis and invasion.
- Fluorescence Imaging : Another study utilized derivatives of benzothiadiazole for live-cell imaging. The results showed that compounds similar to this compound provided enhanced imaging capabilities compared to traditional dyes like DAPI, indicating potential applications in cellular imaging and tracking .
Safety and Toxicity Profile
The compound has been classified with an acute toxicity warning (H301: Toxic if swallowed) and is very toxic to aquatic life (H400). These findings necessitate careful handling and further investigation into the safety profile for therapeutic use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole?
- Methodology : The synthesis typically involves multi-step protocols. A common approach is the acylation of a benzothiadiazole core with a functionalized thiazepane intermediate. For example, the benzothiadiazole moiety can be activated via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aryl group introduction) . The thiazepane ring is synthesized separately via cyclization of precursors like 2-chlorophenyl-substituted amines or thiols, followed by carbonyl introduction using acyl chlorides or anhydrides under basic conditions (e.g., triethylamine or pyridine) .
Q. How can the molecular structure of this compound be confirmed?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and 2D spectra (COSY, HSQC) to confirm connectivity and substituent positions. For example, aromatic protons in the 2-chlorophenyl group appear as distinct splitting patterns in NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS provides molecular ion peaks and fragmentation patterns to verify the molecular formula .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking in benzothiadiazole derivatives) .
Q. What analytical methods are recommended for assessing purity?
- Methodology :
- HPLC : Use reverse-phase columns (e.g., C18) with UV detection at λ ~300 nm (characteristic of benzothiadiazole absorption) .
- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (deviation <0.4% indicates high purity) .
- TGA/DSC : Monitor thermal decomposition profiles to detect impurities or polymorphic forms .
Advanced Research Questions
Q. How can synthetic yields be optimized when introducing the 2-chlorophenyl-thiazepane moiety?
- Methodology :
- Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance acylation efficiency .
- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh)) for Suzuki coupling steps, ensuring rigorous inert conditions (N/Ar atmosphere) to prevent catalyst poisoning .
- Temperature Control : Conduct reactions at 70–90°C for optimal kinetics while avoiding side reactions (e.g., over-oxidation of thiazepane) .
Q. What strategies can resolve discrepancies in pharmacological activity data across studies?
- Methodology :
- Batch Consistency Analysis : Compare purity, stereochemistry, and crystallinity across synthetic batches using HPLC and XRD .
- Receptor Binding Assays : Perform competitive binding studies (e.g., radioligand displacement) to quantify affinity variations due to minor structural differences .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize activity differences caused by substituent positioning .
Q. How does the 2-chlorophenyl group influence the compound’s photophysical properties?
- Methodology :
- UV-Vis Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity. The electron-withdrawing chloro group red-shifts λ due to enhanced conjugation .
- DFT Calculations : Simulate HOMO-LUMO gaps (Gaussian 09) to correlate substituent effects with optoelectronic behavior .
- Bulk Heterojunction (BHJ) Studies : Blend with PCBM and measure photovoltaic efficiency to assess charge-transfer dynamics .
Q. What experimental designs are suitable for studying stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS .
- Crystallinity Monitoring : Use XRD to detect amorphous/crystalline transitions affecting solubility and bioavailability .
Data Interpretation & Contradictions
Q. How can conflicting NMR data for the thiazepane ring be resolved?
- Methodology :
- Variable Temperature NMR : Probe dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and -40°C .
- NOESY Experiments : Identify through-space correlations between thiazepane protons and adjacent substituents to confirm ring conformation .
Q. What factors explain variability in polymer composite performance when incorporating this compound?
- Methodology :
- Morphology Analysis : Use AFM or TEM to assess phase separation in BHJ layers, which impacts charge carrier mobility .
- Device Fabrication Controls : Standardize spin-coating parameters (speed, solvent annealing) to minimize batch-to-batch variations .
- Electrochemical Impedance Spectroscopy (EIS) : Quantify interfacial resistance changes caused by thiazepane-polymer interactions .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
